Welcome to the BenchChem Online Store!
molecular formula C14H11ClO3 B159235 2-(5-Chloro-2-phenoxyphenyl)acetic acid CAS No. 70958-20-2

2-(5-Chloro-2-phenoxyphenyl)acetic acid

Cat. No. B159235
M. Wt: 262.69 g/mol
InChI Key: PKMKNEIUKHPJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04180559

Procedure details

To this morpholine residue is added 290 ml of glacial acetic acid, 61 ml of water and 87 ml of sulfuric acid (96%), and the mixture refluxed for a period of 21 hours. On cooling, the reaction mixture is dissolved in ethyl ether, washed with water until the water wash appears neutral and extracted with a 10% sodium carbonate solution. The aqueous alkaline layer is acidified with a 2 N solution of hydrochloric acid and re-extracted into diethyl ether. The ether solution is washed with water until the water washings are neutral, dried over anhydrous sodium sulfate and filtered. The solvent is removed by distillation from the filtrate and the remaining residue is crystallized from cyclohexane to yield 30.5 grams of (5-chloro-2-phenoxyphenyl)acetic acid having a m.p. of 119°-123° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step One
Name
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:6](CC(N2CCOCC2)=S)[CH:7]=1.[C:24]([OH:27])(=[O:26])[CH3:25].O.S(=O)(=O)(O)O>C(OCC)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[C:6]([CH2:25][C:24]([OH:27])=[O:26])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)CC(=S)N1CCOCC1)OC1=CC=CC=C1
Name
Quantity
290 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
61 mL
Type
reactant
Smiles
O
Name
Quantity
87 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for a period of 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
WASH
Type
WASH
Details
washed with water until the water
WASH
Type
WASH
Details
wash
EXTRACTION
Type
EXTRACTION
Details
extracted with a 10% sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
re-extracted into diethyl ether
WASH
Type
WASH
Details
The ether solution is washed with water until the water washings
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation from the filtrate
CUSTOM
Type
CUSTOM
Details
the remaining residue is crystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)CC(=O)O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.